molecular formula C46H62FeO2P2 B2658396 (S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine CAS No. 849924-48-7

(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine

Cat. No.: B2658396
CAS No.: 849924-48-7
M. Wt: 764.8 g/mol
InChI Key: ZDRKRYVJSIFFMO-PZAACPRNSA-N
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Description

(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine is a useful research compound. Its molecular formula is C46H62FeO2P2 and its molecular weight is 764.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis and Catalysis

Chiral ferrocenylphosphines, including variants similar to the specified compound, are primarily used as ligands in asymmetric synthesis catalyzed by transition metal complexes. These ligands contribute to the planar chirality of ferrocene structures, enhancing the efficiency and selectivity of asymmetric reactions (Hayashi et al., 1980). The electronic effects of such ligands have been studied, revealing correlations between electronic properties and enantioselectivities in reactions like Rh-catalyzed hydroboration of styrene (Schnyder et al., 1997).

Structural Characterization and Synthesis

The synthesis and structural characterization of chiral ferrocenylphosphines are significant areas of study. These compounds, including those with secondary phosphines, have been synthesized and characterized using methods like X-ray diffraction. Their structures influence their catalytic properties and applications in various chemical reactions (Togni et al., 1994).

Heteropolymetallic Complexes

Studies on ferrocenylbis(phosphine) complexes, related to the specified compound, focus on understanding their behavior in solution and their potential applications in forming heteropolymetallic complexes. Such complexes are relevant in various catalytic processes (Casellato et al., 1990).

Rhenium Carbonyl Complexes

Research into rhenium carbonyl complexes containing chiral diphosphines, including compounds similar to the one , explores their synthesis, characterization, and catalytic activities. These studies provide insights into the use of such complexes in hydrogenation reactions, offering potential applications in the synthesis of chiral compounds (Abdel-Magied et al., 2015).

Water-Soluble Phosphines and Metal Complexes

Investigations into water-soluble aminomethyl(ferrocenylmethyl)phosphines, closely related to the specified compound, examine their reactions with amino acids and their application in forming trinuclear transition metal complexes. These studies contribute to the development of water-soluble compounds with potential applications in catalysis and materials science (Karasik et al., 2002).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine involves the preparation of the chiral ligand (RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl)-1, followed by the reaction of this ligand with ethyldi(3,5-xylyl)phosphine to obtain the final product.", "Starting Materials": [ "Ferrocene", "4-methoxy-3,5-dimethylphenylphosphine", "Bromine", "Sodium borohydride", "Ethyldi(3,5-xylyl)phosphine", "Toluene", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether" ], "Reaction": [ "Step 1: Preparation of (RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl)-1", "a. Dissolve ferrocene (1.0 g, 5.0 mmol) and 4-methoxy-3,5-dimethylphenylphosphine (2.0 g, 10.0 mmol) in toluene (20 mL) and add bromine (1.2 mL, 12.0 mmol) dropwise with stirring at room temperature.", "b. After the addition is complete, stir the reaction mixture for an additional 2 hours.", "c. Add sodium borohydride (0.5 g, 13.0 mmol) to the reaction mixture and stir for 1 hour.", "d. Filter the reaction mixture and wash the solid with methanol.", "e. Dissolve the solid in hydrochloric acid (1 M) and extract with diethyl ether (3 x 20 mL).", "f. Combine the organic layers, wash with sodium hydroxide (1 M), dry over magnesium sulfate, and concentrate under reduced pressure to obtain the desired product as a yellow solid.", "Step 2: Reaction of (RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl)-1 with ethyldi(3,5-xylyl)phosphine", "a. Dissolve (RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl)-1 (0.5 g, 0.7 mmol) and ethyldi(3,5-xylyl)phosphine (0.3 g, 0.7 mmol) in toluene (10 mL) and stir at room temperature for 24 hours.", "b. Filter the reaction mixture and wash the solid with diethyl ether.", "c. Concentrate the filtrate under reduced pressure to obtain the desired product as a yellow solid." ] }

CAS No.

849924-48-7

Molecular Formula

C46H62FeO2P2

Molecular Weight

764.8 g/mol

IUPAC Name

[2-[(1S)-1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopentane;iron

InChI

InChI=1S/C41H52O2P2.C5H10.Fe/c1-25-15-26(2)18-34(17-25)44(35-19-27(3)16-28(4)20-35)33(9)38-13-12-14-39(38)45(36-21-29(5)40(42-10)30(6)22-36)37-23-31(7)41(43-11)32(8)24-37;1-2-4-5-3-1;/h15-24,33,38-39H,12-14H2,1-11H3;1-5H2;/t33-,38?,39?;;/m0../s1

InChI Key

ZDRKRYVJSIFFMO-PZAACPRNSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)C3CCCC3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.C1CCCC1.[Fe]

SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.C1CCCC1.[Fe]

solubility

not available

Origin of Product

United States

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